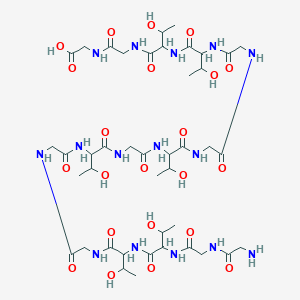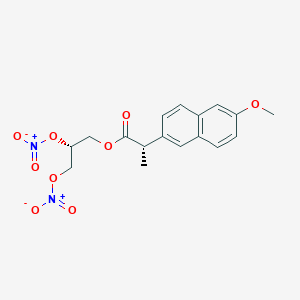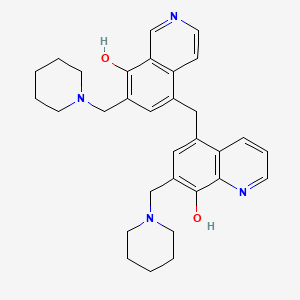![molecular formula C21H27N3O2S2 B10837910 (1S,2R)-2-[2-(benzenesulfonamido)ethyl]-N-methyl-1-pyridin-3-ylcyclohexane-1-carbothioamide](/img/structure/B10837910.png)
(1S,2R)-2-[2-(benzenesulfonamido)ethyl]-N-methyl-1-pyridin-3-ylcyclohexane-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RP-66784 is a small molecular drug initially developed by Sanofi. It functions as a potassium channel blocker, specifically targeting the Kv7.2 subunit of voltage-gated potassium channels. This compound was primarily researched for its potential therapeutic applications in treating cardiovascular diseases, such as hypertension and angina pectoris .
Métodos De Preparación
The synthesis of RP-66784 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as alkylation, acylation, and cyclization. The final step involves coupling the intermediate with a suitable reagent under specific reaction conditions to yield RP-66784. Industrial production methods often utilize high-performance liquid chromatography (HPLC) for the purification of the compound .
Análisis De Reacciones Químicas
RP-66784 undergoes various chemical reactions, including:
Oxidation: RP-66784 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of RP-66784 may yield a corresponding ketone or aldehyde, while reduction can produce an alcohol .
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study the behavior of potassium channel blockers.
Biology: Investigated for its effects on cellular potassium channels and its potential role in modulating cellular excitability.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, particularly hypertension and angina pectoris.
Industry: Utilized in the development of new pharmaceuticals targeting potassium channels
Mecanismo De Acción
RP-66784 exerts its effects by blocking the Kv7.2 subunit of voltage-gated potassium channels. This inhibition leads to a decrease in potassium ion flow through the channel, which in turn affects the membrane potential and cellular excitability. The molecular targets and pathways involved include the modulation of potassium ion conductance and the subsequent impact on cellular signaling pathways .
Comparación Con Compuestos Similares
RP-66784 can be compared with other potassium channel blockers such as:
XE991: Another Kv7.2 channel blocker with similar mechanisms of action.
Linopirdine: A compound that also targets potassium channels but has different pharmacokinetic properties.
Retigabine: A potassium channel opener that contrasts with RP-66784’s blocking action.
The uniqueness of RP-66784 lies in its specific targeting of the Kv7.2 subunit and its potential therapeutic applications in cardiovascular diseases .
Propiedades
Fórmula molecular |
C21H27N3O2S2 |
|---|---|
Peso molecular |
417.6 g/mol |
Nombre IUPAC |
(1S,2R)-2-[2-(benzenesulfonamido)ethyl]-N-methyl-1-pyridin-3-ylcyclohexane-1-carbothioamide |
InChI |
InChI=1S/C21H27N3O2S2/c1-22-20(27)21(18-9-7-14-23-16-18)13-6-5-8-17(21)12-15-24-28(25,26)19-10-3-2-4-11-19/h2-4,7,9-11,14,16-17,24H,5-6,8,12-13,15H2,1H3,(H,22,27)/t17-,21+/m1/s1 |
Clave InChI |
GLFXCUUHWBFHSB-UTKZUKDTSA-N |
SMILES isomérico |
CNC(=S)[C@]1(CCCC[C@@H]1CCNS(=O)(=O)C2=CC=CC=C2)C3=CN=CC=C3 |
SMILES canónico |
CNC(=S)C1(CCCCC1CCNS(=O)(=O)C2=CC=CC=C2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethyl-9-methyl-12-thia-2,4,9,17-tetrazatetracyclo[9.7.0.03,8.013,18]octadeca-1(11),3(8),4,6,13(18),14,16-heptaene-10-thione](/img/structure/B10837833.png)

![4-[4-({[(1R,1aR,7bR)-4,7-Difluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl]carbamoyl}amino)phenoxy]benzenesulfonamide](/img/structure/B10837843.png)
![Acetic acid;manganese;13,16,19,22-tetraoxa-3,6-diazatricyclo[21.3.1.18,12]octacosa-1(27),2,6,8(28),9,11,23,25-octaene-27,28-diol](/img/structure/B10837846.png)
![11-Ethyl-6,8,9-trimethyl-pyrido[3,2-c][2,1,5]benzothiadiazepine 5,5-dioxide](/img/structure/B10837848.png)

![2-Ethyl-9-methyl-12-oxa-2,4,9,17-tetrazatetracyclo[9.7.0.03,8.013,18]octadeca-1(11),3(8),4,6,13(18),14,16-heptaene-10-thione](/img/structure/B10837854.png)

![2-ethylbutyl 6-[2-(2H-tetrazol-5-yl)anilino]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate](/img/structure/B10837874.png)

![2-[[2-[[2-[(2-Amino-3-sulfanylpropyl)amino]-3-methylpentyl]amino]-3-methylpentanoyl]amino]-4-hydroxybutanoic acid](/img/structure/B10837898.png)
![[(3aR,6Z,9S,9aR,10R,11aS)-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-6-(pyrrolidin-1-ylmethylidene)-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate](/img/structure/B10837905.png)
![1-butyl-2-[2'-(2H-tetrazol-5-yl)biphenyl-4-ylmethyl]-1H-indole-3-carboxylic acid](/img/structure/B10837914.png)
![(4aS,8aS)-N,N,6-triethyl-8a-(3-hydroxyphenyl)-3-methyl-4,4a,5,7,8,9-hexahydro-1H-pyrrolo[2,3-g]isoquinoline-2-carboxamide](/img/structure/B10837916.png)